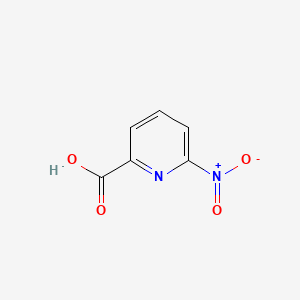

6-Nitropyridine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)4-2-1-3-5(7-4)8(11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHFOFLNJIPDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342125 | |

| Record name | 6-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26893-68-5 | |

| Record name | 6-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Nitropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 6 Nitropyridine 2 Carboxylic Acid

Established Synthetic Routes to 6-Nitropyridine-2-carboxylic acid

The synthesis of this compound, a valuable heterocyclic building block, can be achieved through several strategic pathways. These methods primarily involve the introduction of a nitro group onto a pre-existing pyridine-2-carboxylic acid scaffold, the formation of the carboxylic acid function on a nitropyridine ring, or the interconversion of functional groups on the pyridine (B92270) nucleus.

Nitration of Pyridine-2-carboxylic acid Precursors

Direct nitration of the pyridine ring is notoriously challenging due to the electron-deficient nature of the heterocycle, which is further deactivated by protonation under harsh acidic nitrating conditions. Standard nitration of pyridine itself, for instance, requires high temperatures and results in a low yield of primarily 3-nitropyridine (B142982). researchgate.net The presence of a deactivating carboxyl group at the 2-position further complicates direct electrophilic substitution.

A more effective strategy involves the nitration of pyridine-N-oxide precursors. The N-oxide functionality activates the pyridine ring towards electrophilic attack, primarily at the 4-position. If the 4-position is blocked, substitution can be directed to the 2- and 6-positions. For pyridine-2-carboxylic acid N-oxide, nitration with a mixture of sulfuric acid and fuming nitric acid can yield the 4-nitro derivative. The synthesis of the 6-nitro isomer via this method is less direct. An alternative approach uses nitrating agents like nitric acid in trifluoroacetic anhydride, which has been successful for the nitration of various substituted pyridines, typically yielding the β-nitro product (at the 3- or 5-position). rsc.orgresearchgate.net For pyridine-2-carboxylic acid, this would favor the formation of 5-nitropyridine-2-carboxylic acid. Achieving substitution at the 6-position via direct nitration remains a significant synthetic challenge.

Carboxylation Strategies for Nitropyridines

An alternative to nitrating a pre-formed carboxylic acid is to introduce the carboxyl group onto a nitropyridine precursor. The most common method for this transformation is the oxidation of an alkyl group, typically a methyl group, at the 2-position of the pyridine ring.

This approach would involve the synthesis of 2-methyl-6-nitropyridine (B98634) (6-nitro-2-picoline) followed by its oxidation to the target carboxylic acid. The oxidation can be carried out using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄). While the oxidation of picolines to picolinic acids is a standard transformation, the presence of a nitro group can present challenges. For example, attempts to oxidize 2-nitrotoluene (B74249) under similar conditions have resulted in very poor yields, suggesting that the oxidation of nitropicolines may also be a low-yielding process. psu.edu

Table 1: Representative Oxidation of Picoline Derivatives

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

| 3-Methylpyridine | MnO₂/H₂O (Supercritical) | Pyridine-3-carboxylic acid | ~50 | psu.edu |

| Toluene | MnO₂/H₂O (Supercritical) | Benzoic Acid | 83 | psu.edu |

| 2-Nitrotoluene | MnO₂/H₂O (Supercritical) | 2-Nitrobenzoic Acid | Poor | psu.edu |

More contemporary methods, such as palladium-catalyzed direct C-H carboxylation using carbon dioxide (CO₂), are emerging for arenes. nih.gov However, the application of this technology to nitropyridines for the specific synthesis of this compound is not yet widely documented.

Functional Group Interconversion Approaches

Functional group interconversion provides a versatile pathway to this compound, often starting from readily available halogenated pyridines.

This multistep approach begins with a suitable brominated pyridine precursor. Starting directly from 2-bromopyridine (B144113) would first require nitration. The nitration of 2-bromopyridine typically yields a mixture of isomers, predominantly 2-bromo-5-nitropyridine (B18158) and 2-bromo-3-nitropyridine, making the synthesis of the required 2-bromo-6-nitropyridine (B1270065) intermediate challenging by this route.

A more synthetically viable strategy starts with a precursor that already has the desired substitution pattern, such as 2-bromo-6-nitropyridine. The bromo group can then be converted to a carboxylic acid. A common method involves a Rosenmund–von Braun reaction, where the bromo-substituent is replaced by a nitrile group using copper(I) cyanide. chemicalbook.com The resulting 6-nitropyridine-2-carbonitrile can then be hydrolyzed under acidic or basic conditions to afford the final carboxylic acid product.

Synthetic Sequence:

Cyanation: 2-Bromo-6-nitropyridine reacts with CuCN, typically at elevated temperatures, to yield 6-nitropyridine-2-carbonitrile.

Hydrolysis: The nitrile is heated with an aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH) to produce this compound.

Catalytic Approaches in the Synthesis of this compound Derivatives

Modern catalytic methods, particularly those involving palladium, have revolutionized the synthesis of complex pyridine derivatives. These reactions allow for the construction of carbon-carbon bonds under mild conditions, starting from halogenated precursors.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling reaction is a powerful tool for forming biaryl structures. In the context of this compound, a halogenated derivative, such as methyl 6-chloropyridine-2-carboxylate or methyl 6-bromopyridine-2-carboxylate, serves as an excellent electrophilic partner. The electron-withdrawing nature of both the nitro group and the ester functionality activates the C-Cl or C-Br bond towards oxidative addition to a palladium(0) catalyst.

The general catalytic cycle involves the oxidative addition of the halo-pyridine derivative to a Pd(0) complex, followed by transmetalation with an organoborane reagent (e.g., an arylboronic acid) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Numerous studies have demonstrated the efficacy of Suzuki-Miyaura couplings on a wide range of nitrogen-containing heterocycles, including electron-deficient chloropyridines. nih.govorganic-chemistry.orgresearchgate.net

Table 2: Illustrative Suzuki-Miyaura Coupling of Halopyridine Derivatives

| Halopyridine Substrate | Boronic Acid | Catalyst System | Base | Product | Yield (%) | Reference |

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Phenylpyridine | 95 | organic-chemistry.org |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 3-Amino-2-(2-methoxyphenyl)pyridine | 99 | organic-chemistry.org |

| Pyridine-2-sulfonyl fluoride | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 2-(4-Methylphenyl)pyridine | 89 | claremont.edu |

| 2-Chloropyridine | 4-Methoxyphenylboronic acid | (NHC)Pd(cinn)Cl | NaHCO₃ | 2-(4-Methoxyphenyl)pyridine | 99 | researchgate.net |

This table shows examples of related couplings to demonstrate the feasibility of the reaction with pyridine substrates.

This methodology allows for the synthesis of a diverse library of 6-aryl-pyridine-2-carboxylic acid derivatives, which are important scaffolds in medicinal chemistry and materials science. The reaction is tolerant of a wide range of functional groups on the boronic acid partner.

Selective Chemical Reactions of this compound

The presence of two distinct functional groups—a nitro group and a carboxylic acid—on the pyridine ring allows for a range of selective chemical modifications.

Reduction of the Nitro Group to Amino Derivatives

A key transformation of this compound is the selective reduction of the nitro group to an amino group, yielding 6-aminopyridine-2-carboxylic acid. This reaction is fundamental as it converts an electron-withdrawing group into an electron-donating group, drastically altering the chemical properties of the molecule. The resulting amino-substituted pyridine is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic structures. chemicalbook.comfishersci.casigmaaldrich.com

Several methods can achieve this selective reduction while preserving the carboxylic acid moiety.

| Reagent/Catalyst | Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | A common and efficient method. Care must be taken as some catalysts can also reduce the pyridine ring under harsh conditions. |

| Metal/Acid Systems | Fe/CH₃COOH or Zn/CH₃COOH | Mild conditions that are often selective for the nitro group in the presence of other reducible functionalities. |

| Tin(II) Chloride (SnCl₂) | Acidic medium (e.g., HCl) | A classic method for the reduction of aromatic nitro compounds. |

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position is amenable to various derivatization reactions, most notably esterification and amidation.

Esterification converts the carboxylic acid into an ester, which can be useful for modifying the compound's solubility or for use as a protecting group. google.com A general and established method for esterifying pyridine carboxylic acids is the Fischer esterification. rsc.org This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com

A cyclic process has also been developed where the catalyst is a strong acid salt of a pyridine carboxylic acid ester, which is generated in situ. google.com The reaction proceeds at reflux temperatures, and the product ester is recovered by distillation. google.com

| Method | Reagents | Conditions | Product |

| Fischer Esterification | Alcohol (R-OH), H₂SO₄ (catalyst) | Reflux | 6-Nitropyridine-2-carboxylate ester |

| Cyclic Process | Alcohol (R-OH), Strong acid salt of ester (catalyst) | Reflux | 6-Nitropyridine-2-carboxylate ester |

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. encyclopedia.pub The carboxylic acid of this compound can be converted to a primary, secondary, or tertiary amide. Direct reaction with an amine is generally not feasible due to a competing acid-base reaction. uci.edu Therefore, the carboxylic acid must first be "activated." mdpi.com

A standard method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). nih.gov The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. researchgate.net Other coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), can also facilitate the direct coupling of the carboxylic acid with an amine. organic-chemistry.org

| Step | Reagents | Intermediate/Product |

| 1. Activation | Thionyl Chloride (SOCl₂) | 6-Nitropyridine-2-carbonyl chloride |

| 2. Coupling | Amine (R₁R₂NH) | N,N-Disubstituted-6-nitropyridine-2-carboxamide |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly when activated by strong electron-withdrawing groups. pearson.com The nitro group on this compound is a powerful electron-withdrawing group, which strongly activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr). uci.edu

In this mechanism, a nucleophile attacks an electron-deficient carbon on the aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. uci.edu The negative charge is stabilized by resonance, particularly by the electron-withdrawing nitro group. The subsequent departure of a leaving group (if present) restores the aromaticity of the ring. For pyridines, nucleophilic attack is highly favored at the positions ortho and para to the ring nitrogen (C2/C6 and C4). uci.edu In the case of this compound, the nitro group at C6 can itself be a target for substitution by a strong nucleophile.

Oxidative Transformations, including N-oxidation

The oxidation of pyridine derivatives is a fundamental transformation, with N-oxidation being a primary reaction pathway. For this compound, the pyridine nitrogen is deactivated due to the electron-withdrawing effects of both the nitro group and the carboxylic acid group. This decreased basicity makes the nitrogen atom less susceptible to electrophilic attack compared to unsubstituted pyridine, necessitating potent oxidizing agents for transformation.

Common reagents used for the N-oxidation of various pyridine derivatives, which are applicable in principle to this compound, include peroxy acids and hydrogen peroxide-based systems.

Peroxy Acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the N-oxidation of 3-substituted pyridines, often providing high yields. arkat-usa.org The reaction typically involves treating the pyridine derivative with m-CPBA in a suitable solvent. arkat-usa.org However, for industrial-scale reactions, the cost and potential safety hazards of m-CPBA are notable drawbacks. acs.org

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is an attractive oxidant due to its low cost and the formation of water as the only byproduct. Its effectiveness is often enhanced through various systems:

In Acetic Acid: A mixture of hydrogen peroxide and acetic acid is a classical method for pyridine oxidation. arkat-usa.org

With Metal Catalysts: Catalytic amounts of methyltrioxorhenium (MTO) can efficiently promote N-oxidation using H₂O₂. arkat-usa.org This method is effective for pyridines with both electron-donating and electron-withdrawing substituents. arkat-usa.org

CO₂-Mediated Oxidation: A mixture of H₂O₂ and CO₂ forms peroxymonocarbonate in situ, a highly effective oxidant for tertiary amines. nih.gov

Other Oxidizing Systems: Other reagents have proven effective for N-oxide synthesis and could be considered. Sodium perborate (B1237305) in acetic acid and solid, stable reagents like urea-hydrogen peroxide (UHP) adduct are also utilized for the N-oxidation of nitrogen heterocycles. organic-chemistry.org

The resulting N-oxide functionality introduces a highly polar N⁺–O⁻ bond, which can act as an electron donor and participate in further chemical transformations, significantly altering the molecule's reactivity and properties. nih.gov For instance, pyridine N-oxides can serve as intermediates in the synthesis of other substituted pyridines. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

Traditional synthesis of nitropyridines, including this compound, often relies on methods like mixed-acid nitration (a combination of nitric acid and sulfuric acid). rsc.org These processes are fraught with challenges, including the use of copious amounts of corrosive acids, significant safety risks due to highly exothermic reactions, and the generation of substantial chemical waste. rsc.orgvapourtec.com In response, green chemistry principles are being applied to develop safer and more sustainable synthetic routes.

Key areas of improvement include:

Solid Acid Catalysts: To mitigate the issues associated with liquid acids, solid-supported nitrating agents have been developed. An example is the Poly(4-vinylpyridine)-nitrating mixture complex (PVP-NM), which serves as a solid equivalent of the nitrating mixture, offering easier handling and separation. rsc.org

Continuous Flow Technology: The shift from batch reactors to continuous flow microreactors represents a significant advancement in green chemistry for nitration. rsc.org This technology offers numerous advantages over traditional batch processing. vapourtec.com Flow chemistry minimizes reaction volumes, provides superior heat and mass transfer, and allows for precise control over reaction parameters like temperature and residence time. rsc.orgbeilstein-journals.orgsoton.ac.uk These features drastically reduce the risk of thermal runaways, improve reaction selectivity, shorten reaction times, and can lead to higher quality products. rsc.orgvapourtec.com Furthermore, flow systems open possibilities for integrating waste acid recycling, enhancing the economic and environmental viability of the process. rsc.org

The table below summarizes the advantages of continuous flow processing compared to traditional batch methods for nitration reactions.

| Feature | Traditional Batch Nitration | Continuous Flow Nitration |

| Safety | High risk of thermal runaway due to large volume and poor heat transfer. rsc.org | Excellent temperature control and small reactant volume minimize safety risks. rsc.orgvapourtec.com |

| Efficiency | Longer reaction times, potential for side reactions. | Shorter residence times, improved mixing, and higher selectivity lead to greater efficiency. rsc.orgvapourtec.com |

| Waste | Generates significant amounts of acid waste. rsc.org | Enables easier workup and potential for waste acid recycling. rsc.org |

| Scalability | Scale-up is challenging and introduces significant safety risks. | Readily scalable with improved reproducibility from lab to industrial production. rsc.org |

| Control | Difficult to maintain stable and uniform reaction conditions. | Precise control over stoichiometry, temperature, and residence time. vapourtec.comsoton.ac.uk |

Process Optimization and Scale-Up Considerations in this compound Production

The industrial production of this compound requires careful process optimization and scale-up to ensure safety, efficiency, and cost-effectiveness. The primary challenge in scaling up nitration reactions is managing the intense heat generated (strong exothermicity), which can lead to runaway reactions if not properly controlled. vapourtec.comsoton.ac.uk

Process Optimization: Optimization focuses on fine-tuning reaction parameters to maximize yield and selectivity while ensuring operational safety. Key parameters include:

Temperature: Nitration reactions are highly sensitive to temperature. Precise control is crucial to prevent the formation of byproducts and ensure safety. soton.ac.uk

Reagent Stoichiometry: The molar ratio of the nitrating agent (e.g., nitric acid) to the sulfuric acid and the substrate is a critical factor that influences reaction rate and product distribution. soton.ac.uk

Residence Time: In flow systems, the time the reactants spend in the reactor determines the extent of conversion. Optimizing residence time is key to achieving high yields without product degradation. beilstein-journals.org

The following table illustrates typical parameters that are subject to optimization in aromatic nitration processes.

| Parameter | Typical Range/Condition | Impact on Process |

| Temperature | 30°C - 120°C beilstein-journals.orgsoton.ac.uk | Affects reaction rate and selectivity; critical for safety. |

| Residence Time (Flow) | Seconds to Minutes beilstein-journals.orgsoton.ac.uk | Determines conversion rate and throughput. |

| Molar Ratio (HNO₃/H₂SO₄) | Varies based on substrate | Influences the concentration of the active nitronium ion (NO₂⁺). soton.ac.uk |

| Molar Ratio (Substrate/Acid) | Varies based on substrate | Affects reaction completion and potential for over-nitration. |

Scale-Up Considerations: Continuous flow chemistry is the preferred strategy for scaling up potentially hazardous reactions like nitration. rsc.org By moving from large batch reactors to smaller, continuous systems, manufacturers can overcome the heat and mass transfer limitations inherent in batch processing. vapourtec.com This approach not only improves safety but also enhances process control, leading to a more consistent and higher-quality product. vapourtec.com The successful application of flow technology allows for the production of significant quantities of material in a much safer and more controlled manufacturing environment. rsc.orgvapourtec.com

Mechanistic Insights into the Reactivity of 6 Nitropyridine 2 Carboxylic Acid

Electronic Effects of Nitro and Carboxylic Acid Groups on Pyridine (B92270) Ring Reactivity

The pyridine ring itself is an aromatic system that is inherently electron-deficient compared to benzene, due to the presence of the more electronegative nitrogen atom. This nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and deactivates the ring towards electrophilic aromatic substitution (EAS). uoanbar.edu.iq The situation is further intensified in 6-nitropyridine-2-carboxylic acid by the presence of both a nitro group and a carboxylic acid group.

Both the nitro group and the carboxylic acid group are powerful deactivating groups. They withdraw electron density from the pyridine ring through both the inductive effect (-I) and the resonance effect (-M).

Inductive Effect (-I): The electronegative oxygen and nitrogen atoms in both substituents pull electron density away from the ring through the sigma bonds.

Resonance Effect (-M): Both groups can delocalize the pi-electrons of the ring onto themselves, creating resonance structures with a positive charge on the ring atoms. This delocalization significantly reduces the electron density of the aromatic system.

The combined effect of the pyridine nitrogen and the two electron-withdrawing substituents makes the ring exceptionally electron-poor. Consequently, this compound is highly deactivated towards electrophilic attack, similar to nitrobenzene. uoanbar.edu.iqscribd.com Such reactions, if they occur at all, require extremely harsh conditions. scribd.com Conversely, this severe electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the electron-withdrawing groups.

Regioselectivity and Chemoselectivity in Chemical Transformations

Regioselectivity: In the rare event of an electrophilic substitution, the incoming electrophile would be directed to the 3- or 5-position (meta to both the carboxylic acid and the ring nitrogen, and meta to the nitro group). The 2-, 4-, and 6-positions are strongly deactivated due to the development of an unstable positive charge on the nitrogen atom in the resonance intermediates of electrophilic attack at these sites. pearson.com

More relevant to this highly electron-deficient system is nucleophilic aromatic substitution. The nitro group at the 6-position and the ring nitrogen strongly activate the 2- and 4-positions towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). Since the 2-position is already occupied by the carboxylic acid group, the 4-position becomes a prime target for nucleophiles. Furthermore, the carboxylic acid group itself or the nitro group can be the target of substitution by potent nucleophiles under specific conditions.

Chemoselectivity: The presence of multiple functional groups (carboxylic acid, nitro group, and the pyridine ring) introduces the challenge of chemoselectivity.

Reduction: The selective reduction of one functional group in the presence of others is a key transformation. For instance, the reduction of a carboxylic acid in the presence of a nitro group can be challenging as strong reducing agents like lithium aluminum hydride would reduce both. However, protocols using borane (B79455) catalysis, such as with pinacolborane (HBpin), have demonstrated the ability to chemoselectively reduce carboxylic acids at ambient temperatures while leaving nitro groups, ketones, esters, and other functionalities untouched. unirioja.es This selectivity is achieved because a small amount of in situ generated borane (BH3) preferentially activates the carboxylic acid. unirioja.es

Amide Formation: The carboxylic acid can be converted to an amide. This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride. ukm.edu.my The resulting acyl chloride is highly reactive and will readily react with an amine to form an amide, leaving the nitro group and the pyridine ring intact under mild conditions. ukm.edu.my

Nucleophilic Substitution: In nucleophilic aromatic substitution reactions, a strong nucleophile might preferentially displace the nitro group at the 6-position, as it is a good leaving group and its departure is facilitated by the electron-withdrawing nature of the rest of the molecule.

Reaction Kinetics and Thermodynamic Studies of this compound Derivatives

The kinetics of reactions involving substituted pyridine carboxylic acids are heavily influenced by the electronic nature of the substituents and the reaction conditions. While specific kinetic data for this compound is not extensively documented in readily available literature, studies on analogous compounds provide significant insights.

For example, the reaction rates of various substituted 2-carboxypyridine N-oxides with diazodiphenylmethane (B31153) (DDM) have been studied. rsc.org These studies reveal that electron-withdrawing groups increase the reaction rate. The logarithm of the rate constants for 4-substituted derivatives correlated well with Hammett sigma (σ) values, yielding a positive rho (ρ) value of 1.340, which indicates that the reaction is facilitated by the stabilization of a negative charge in the transition state. rsc.org Given that the nitro group is a very strong electron-withdrawing group, it can be inferred that this compound would react significantly faster than its non-nitrated counterpart in similar reactions, such as esterification with diazoalkanes.

The table below shows kinetic data for the reaction of substituted 2-carboxypyridine N-oxides with DDM in ethanol, illustrating the effect of substituents on the reaction rate.

| Substituent (at position 4) | Rate Constant (k) at 30°C (L mol⁻¹ min⁻¹) |

| OMe | 0.057 |

| H | 0.170 |

| Cl | 0.445 |

| Br | 0.485 |

| NO₂ | 2.53 |

Data derived from studies on substituted 2-carboxypyridine N-oxides, which serve as a model to infer the reactivity of this compound.

Thermodynamic parameters for the reaction of N-nitropyridinium nitrate (B79036) (formed from pyridine and dinitrogen pentoxide) to form 3-nitropyridine (B142982) have been investigated. researchgate.net The reaction of an intermediate, N-nitro-1,2-dihydropyridine-2-sulfonic acid, showed an enthalpy of activation (ΔH‡) of 18 kcal mol⁻¹ and an entropy of activation (ΔS‡) of -5 cal mol⁻¹ K⁻¹. researchgate.net Another intermediate in this pathway had a much higher enthalpy of activation (32 kcal mol⁻¹), indicating a significant energy barrier. researchgate.net These values highlight the complex, multi-step nature of reactions involving nitropyridines and the significant energy barriers that can be involved in their transformation.

Transition State Analysis in this compound Reactions

Understanding the structure and stability of transition states is crucial for explaining the reactivity and selectivity observed in reactions of this compound.

In the chemoselective reduction of carboxylic acids by boranes in the presence of other functional groups like nitro groups, computational studies have been instrumental. unirioja.es Density Functional Theory (DFT) calculations show that the reaction proceeds via "hidden borane catalysis," where a small amount of BH3 is the key catalytic species. The selectivity arises from the relative energy barriers of competing pathways. The transition state for the reaction between BH3 and the carboxylic acid to form a boronate ester intermediate is significantly lower in energy than the transition state for the reaction with a ketone or other functional groups. For the reduction of a ketoacid, the calculated free energy barrier for the desired carboxylic acid reduction was 27.6 kcal/mol, which explains the observed selectivity under mild conditions. unirioja.es

In nucleophilic aromatic substitution reactions, the transition state resembles the Meisenheimer complex, a negatively charged intermediate. The stability of this transition state is paramount. For this compound, a nucleophile attacking the 4-position would lead to a transition state where the negative charge is delocalized onto the pyridine nitrogen and, importantly, the oxygen atoms of the nitro group at the 6-position. This extensive delocalization provides significant stabilization, lowering the activation energy for the reaction at this site compared to others.

Solvent effects also play a critical role in stabilizing or destabilizing transition states. Studies on the reaction of pyridine carboxylic acids with DDM have shown that the transition state is stabilized by solvent properties that facilitate charge separation and by solvent-to-solute hydrogen bonding that stabilizes the developing carboxylate anion. researchgate.net For this compound, protic solvents would be expected to solvate the carboxylate group and the nitro group, influencing the energy of the transition state and thus the reaction kinetics.

Computational and Theoretical Chemistry Approaches for 6 Nitropyridine 2 Carboxylic Acid Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Nitropyridine-2-carboxylic acid, which are dictated by its electronic structure. These calculations, which solve approximations of the Schrödinger equation, provide a detailed picture of electron distribution and orbital energies, which in turn govern the molecule's reactivity.

A key aspect of the electronic structure of nitropyridine derivatives is their aromaticity. Density functional theory (DFT) calculations, specifically using methods like B3LYP with a 6-31++G(d,p) basis set, have been employed to calculate the nucleus-independent chemical shift (NICS) values for various nitropyridines. researchgate.net These calculations have shown that the attachment of a nitro group can stabilize the parent pyridine (B92270) structure by increasing its aromaticity. researchgate.net The nitro group's strong electron-withdrawing nature significantly influences the electron density of the pyridine ring, affecting its susceptibility to electrophilic and nucleophilic attack.

The reactivity of this compound is also heavily influenced by the interplay between the carboxylic acid and nitro functional groups. For a related compound, 5-Hydroxy-6-nitropyridine-2-carboxylic acid, DFT calculations at the B3LYP/6-311+G** level of theory have been suggested to optimize geometries and compare the relative energies of different tautomeric forms (keto vs. enol). This type of analysis is crucial for predicting which form is more stable and thus more prevalent, which directly impacts its role in reactions such as metal coordination or nucleophilic substitution. The electron-withdrawing effect of the nitro group is also known to deshield adjacent protons, a feature that can be predicted and observed in NMR spectroscopy.

Density Functional Theory (DFT) in Reaction Pathway Modeling

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for modeling reaction pathways due to its favorable balance of accuracy and computational cost. DFT enables the exploration of potential energy surfaces, the identification of transition states, and the calculation of activation energies, thereby providing a detailed mechanistic understanding of chemical reactions.

While specific DFT studies on the reaction pathways of this compound are not extensively documented, the methodologies can be inferred from studies on related carboxylic acids. For instance, the ketonic decarboxylation of carboxylic acids has been investigated using DFT calculations. researchgate.net These studies have considered various reaction pathways, such as the formation of a β-keto acid intermediate versus a concerted mechanism involving simultaneous carbon-carbon bond formation and carbon dioxide elimination. researchgate.net DFT results have been instrumental in determining the kinetically favored mechanism. researchgate.net

Furthermore, DFT has been widely used to study the mechanisms of various organic reactions, including cycloadditions and condensations, often in conjunction with different basis sets to ensure the reliability of the results. researchgate.net For complex reactions, DFT can elucidate the step-by-step mechanism, identifying intermediates and transition states, and providing insights into the factors that control reaction rates and selectivity. researchgate.net

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing insights into their conformational flexibility, interactions with other molecules, and collective properties in condensed phases. This method solves Newton's equations of motion for a system of atoms and molecules, allowing for the observation of processes that occur on the nanosecond to microsecond timescale.

In the context of this compound, MD simulations could be employed to study its aggregation behavior in solution, its interaction with metal surfaces or nanoparticles, or its binding to a target enzyme if it were being investigated as a potential drug candidate.

Predictive Modeling for Structure-Property and Structure-Activity Relationships

Predictive modeling, particularly the development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), is a powerful computational tool for correlating the chemical structure of a compound with its biological activity or physicochemical properties. These models are built using statistical methods and machine learning algorithms to identify the molecular descriptors that are most influential.

For this compound, a predicted XlogP value of 0.9 is available, which provides an estimate of its lipophilicity and partitioning behavior between octanol (B41247) and water. uni.lu While specific QSAR models for this exact compound are not published, numerous studies have developed robust QSAR models for related classes of compounds, such as nitroaromatic compounds and pyridine carboxylic acid derivatives. nih.govmdpi.comnih.govresearchgate.net

These QSAR studies typically involve the following steps:

Data Set Preparation: A diverse set of molecules with known activities or properties is compiled.

Descriptor Calculation: A large number of molecular descriptors, representing various aspects of the molecular structure (e.g., electronic, steric, topological), are calculated for each molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are used to build a mathematical model that relates the descriptors to the activity or property. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. researchgate.net

For nitroaromatic compounds, QSAR models have been successfully developed to predict their toxicity (e.g., LD50 values). mdpi.com Similarly, for pyrazole (B372694) pyridine carboxylic acid derivatives, 4D-QSAR models have been created to predict their biological activities. nih.gov These models can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing.

Solvation Models and Solvent Effects on this compound Reactions

The solvent environment can have a profound impact on the rates and mechanisms of chemical reactions. Solvation models are computational methods used to account for the effects of the solvent in theoretical calculations. These models range from explicit models, where individual solvent molecules are included in the simulation, to implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant.

A widely used implicit solvation model is the Polarizable Continuum Model (PCM), and its variants like the Integral Equation Formalism PCM (IEFPCM). pitt.edu These models create a cavity in the solvent continuum that represents the solute molecule, and the solute's charge distribution polarizes the surrounding dielectric medium. pitt.edu This approach has been suggested for studying the tautomerism of 5-Hydroxy-6-nitropyridine-2-carboxylic acid, highlighting its relevance for understanding the behavior of this compound in solution.

More advanced approaches combine explicit and implicit solvation, where a few solvent molecules are treated explicitly in the quantum mechanical calculation, and the bulk solvent is represented by a continuum model. pitt.edu This allows for the accurate modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding reaction mechanisms in solution. The choice of solvation model can significantly affect the calculated reaction energies and barrier heights, making it a critical consideration in computational studies of reactions in solution.

Predicted Spectroscopic Data and its Validation (e.g., Collision Cross Section)

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

For this compound, predicted collision cross section (CCS) values have been calculated for various adducts of the molecule. uni.lu The collision cross section is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility spectrometry-mass spectrometry (IMS-MS). The predicted CCS values can be compared with experimental measurements to provide confidence in the identification of the compound.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 169.02438 | 127.9 |

| [M+Na]+ | 191.00632 | 135.7 |

| [M-H]- | 167.00982 | 129.5 |

| [M+NH4]+ | 186.05092 | 145.3 |

| [M+K]+ | 206.98026 | 130.6 |

| [M+H-H2O]+ | 151.01436 | 126.4 |

| [M+HCOO]- | 213.01530 | 151.5 |

| [M+CH3COO]- | 227.03095 | 168.3 |

| [M+Na-2H]- | 188.99177 | 136.6 |

| [M]+ | 168.01655 | 126.0 |

| [M]- | 168.01765 | 126.0 |

Data sourced from PubChemLite. uni.lu The table presents the predicted collision cross section (CCS) values in square angstroms (Ų) for various adducts of this compound, along with their corresponding mass-to-charge ratios (m/z).

Furthermore, DFT calculations can be used to predict vibrational spectra (e.g., infrared and Raman). For a related compound, a Cu(I)-5-nitropyridine-2-thiol cluster, the interpretation of the experimental FT-IR spectrum was supported by harmonic vibrational frequencies computed in a vacuum. acs.org This approach allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecular structure and bonding. Similar computational validation of spectroscopic data would be highly beneficial for the characterization of this compound.

Advanced Characterization Techniques for 6 Nitropyridine 2 Carboxylic Acid and Its Analogs

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 6-nitropyridine-2-carboxylic acid and its analogs, this method provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

The crystal structures of several related nitropyridine carboxylic acids and their derivatives have been studied. For instance, the analysis of compounds like 3-nitropyridine-2-carboxamide (B1594375) reveals a nearly planar conformation of the pyridine (B92270) ring, with slight deviations due to intermolecular hydrogen bonding involving the carboxamide group. In the case of N-(4-carboxybenzyl)pyridinium bromide, X-ray diffraction showed that the carboxylic acid group participates in a hydrogen bond with the bromide anion rather than forming the more common carboxylic acid dimers. nsf.gov This highlights the influence of counter-ions and substituent groups on the solid-state architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its analogs, providing information about the chemical environment of each atom.

¹H NMR Spectroscopy: The acidic proton of the carboxylic acid group in compounds like this compound is typically highly deshielded and appears far downfield in the ¹H NMR spectrum, often in the 10-12 ppm region. libretexts.orglibretexts.org This signal is often broad due to hydrogen bonding and can disappear upon the addition of D₂O, confirming its identity. libretexts.orglibretexts.org Protons on the pyridine ring and any adjacent alkyl groups will have characteristic chemical shifts influenced by the electron-withdrawing nitro group and the carboxylic acid. libretexts.orglibretexts.org

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid in these compounds is significantly deshielded, typically appearing in the 160-180 ppm range in the ¹³C NMR spectrum. libretexts.org The carbons of the pyridine ring also show distinct chemical shifts that are influenced by the positions of the nitro and carboxylic acid groups. For example, in stereoisomeric norbornane-2-carboxylic acids, the carbonyl region of the ¹³C NMR spectrum is particularly informative. thieme-connect.de

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which helps to confirm the molecular formula.

For this compound (C₆H₄N₂O₄), the predicted monoisotopic mass is approximately 168.0171 Da. uni.lu The mass spectrum will show a molecular ion peak ([M]⁺ or [M]⁻) corresponding to this mass. uni.lu Additionally, adduct ions such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ are commonly observed, providing further confirmation of the molecular weight. uni.lu

Fragmentation analysis, where the molecule is broken down into smaller charged fragments, can provide structural information. The fragmentation pattern of this compound would likely involve the loss of the carboxylic acid group (as COOH or CO₂) and the nitro group (as NO₂). The NIST Mass Spectrometry Data Center provides a reference mass spectrum for 2-pyridinecarboxylic acid, which can serve as a basis for interpreting the fragmentation of its nitro-substituted analogs. nist.gov

Predicted Collision Cross Section (CCS) Data for this compound:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 169.02438 | 127.9 |

| [M+Na]⁺ | 191.00632 | 135.7 |

| [M-H]⁻ | 167.00982 | 129.5 |

| [M+NH₄]⁺ | 186.05092 | 145.3 |

| [M+K]⁺ | 206.98026 | 130.6 |

| [M+H-H₂O]⁺ | 151.01436 | 126.4 |

Data sourced from PubChemLite. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: For this compound, the IR spectrum will show characteristic absorptions for the carboxylic acid and nitro groups. The O-H stretch of the carboxylic acid appears as a very broad band in the region of 2500-3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretch is a strong, sharp peak typically found around 1700 cm⁻¹. libretexts.org The asymmetric stretching vibration of the nitro group (NO₂) usually appears near 1530 cm⁻¹. The NIST WebBook contains IR spectral data for related compounds like 5-nitro-2-pyridinecarboxylic acid and 6-methyl-2-pyridinecarboxylic acid, which can be used for comparison. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The "carbonyl" frequency in carboxylic acids is often lowered in magnitude due to polymerization of the molecules. ias.ac.in Studies on pyridine-dicarboxylic acids have utilized FT-Raman spectroscopy to analyze their vibrational modes. researchgate.netresearchgate.net The technique is also sensitive to the ionization state of the carboxyl group, with the strong "carbonyl" frequency near 1700 cm⁻¹ disappearing upon ionization. scilit.com

Spectroscopic Studies of Molecular Interactions involving this compound

Spectroscopic techniques are invaluable for studying the non-covalent interactions that this compound can participate in, such as hydrogen bonding.

The formation of hydrogen-bonded dimers is a common feature of carboxylic acids in the condensed phase, which significantly affects their vibrational spectra. libretexts.org The broad O-H stretching absorption in the IR spectrum is a direct consequence of this hydrogen bonding. libretexts.org In some cases, as seen with N-(4-carboxybenzyl)pyridinium bromide, hydrogen bonding can occur with other species present in the crystal lattice, such as a bromide anion. nsf.gov

Studies on the interactions between carboxylic acids and other molecules, like sulfuric acid, have shown the formation of cyclic ring systems through hydrogen bonds. rsc.org The strength of these interactions can be inferred from the shifts in the vibrational frequencies of the involved functional groups. rsc.org These interactions are crucial in determining the supramolecular chemistry of this compound and its analogs.

Multi-Technique Validation in Structural and Purity Assessment

For a comprehensive and reliable characterization of this compound, a combination of analytical techniques is essential. sigmaaldrich.com Each technique provides a unique piece of the structural puzzle, and their collective data allows for a thorough validation of the compound's identity and purity.

For example, NMR and IR spectroscopy can confirm the presence of the key functional groups and provide information about the molecular framework. Mass spectrometry then confirms the molecular weight and elemental composition. Finally, X-ray crystallography, when applicable, provides the definitive solid-state structure, confirming the connectivity and stereochemistry established by the other techniques. This multi-technique approach is standard practice in chemical synthesis and analysis to ensure the unambiguous identification and quality assessment of a compound. thieme-connect.de

Research on the Biological and Medicinal Applications of 6 Nitropyridine 2 Carboxylic Acid Derivatives

Design and Synthesis of Biologically Active Compounds utilizing 6-Nitropyridine-2-carboxylic acid as a Scaffold

The structural framework of this compound is a valuable starting point in synthetic organic and medicinal chemistry. mdpi.comresearchgate.net Its inherent chemical functionalities allow for systematic modifications, making it an ideal scaffold for building more complex molecules with targeted biological functions.

Nitropyridines are established as convenient and readily available precursors for a wide variety of heterocyclic systems. mdpi.comresearchgate.net The synthesis of potent inhibitors for Janus kinase 2 (JAK2), a non-receptor tyrosine kinase, exemplifies this utility. In one pathway, a related compound, 2-Chloro-5-methyl-3-nitropyridine (B188117), is oxidized to form a carboxylic acid. This intermediate then undergoes nucleophilic substitution and subsequent coupling with aromatic amines to yield the target JAK2 inhibitors. researchgate.netnih.gov This process highlights how the nitropyridine carboxylic acid core can be systematically elaborated to create advanced pharmaceutical intermediates. The reactivity of the nitro group and the pyridine (B92270) ring allows for the introduction of diverse functionalities, paving the way for the development of complex molecular architectures. mdpi.com

The pyridine scaffold is a prominent structural motif in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing this moiety as of 2021. mdpi.com Derivatives of nitropyridine have been successfully utilized as the central scaffold for creating novel drug candidates targeting various enzymes. For instance, a synthetic route starting from 2,6-dichloro-3-nitropyridine (B41883) was developed to produce a novel series of potent inhibitors for Glycogen Synthase Kinase-3 (GSK3). nih.gov This synthesis involved sequential substitutions on the pyridine ring, demonstrating its role as a foundational structure to which different chemical groups can be attached to achieve high potency and selectivity. nih.gov The versatility of the pyridine carboxylic acid structure allows for fine-tuning of a molecule's physicochemical properties to optimize its activity and selectivity for a specific biological target. nih.gov

Enzyme Inhibition Studies of this compound Analogues

Analogues of this compound, particularly pyridine carboxylic acid derivatives, have been extensively studied as inhibitors of various enzymes. The pyridine nitrogen and the carboxylate group can chelate essential metal ions in enzyme active sites, making this scaffold particularly effective for designing enzyme inhibitors. nih.govnih.gov

Urease is a nickel-dependent metalloenzyme whose hyperactivity is linked to various pathological conditions, including gastric ulcers. mdpi.com Pyridine carboxamide derivatives, which are analogues of this compound, have shown significant potential as urease inhibitors. A series of these compounds were synthesized and evaluated, with several exhibiting potent inhibitory activity. The differences in their inhibitory potential were attributed to the type and position of substitutions on the pyridine ring. mdpi.com

| Compound | Urease Inhibition IC₅₀ (µM) |

| Rx-6 | 1.07 ± 0.043 |

| Rx-7 | 2.18 ± 0.058 |

| Thiourea (Standard) | 21.25 ± 0.15 |

| Data sourced from a study on pyridine carboxamide derivatives as urease inhibitors. mdpi.com |

Kinetic studies on the most potent compound from this series, Rx-6, revealed a competitive mode of inhibition, suggesting that it interacts directly with the enzyme's active site. mdpi.com

Histone lysine demethylases (KDMs) are a class of enzymes that play a critical role in epigenetic regulation and are considered promising targets in cancer therapy. nih.gov Pyridine-based inhibitors, particularly those containing a carboxylic acid moiety, have been a major focus of KDM inhibitor development. nih.gov These compounds often act as 2-oxoglutarate (2OG) analogues, chelating the Fe(II) ion in the catalytic center of the enzyme. nih.gov

Derivatives of 3-amino-4-pyridine carboxylic acid have been optimized to create potent inhibitors of the KDM4 and KDM5 families. researchgate.net Structure-based drug design has led to the development of compounds with significant enzymatic potency and cellular efficacy. osti.gov

| Compound | KDM4A IC₅₀ (nM) | KDM4B IC₅₀ (nM) | KDM4C IC₅₀ (nM) | KDM5B IC₅₀ (nM) |

| Compound 6 (QC6352) | 104 ± 10 | 56 ± 6 | 35 ± 8 | 750 ± 170 |

| GSK Dual Inhibitor 10 | 79 - 126 | - | - | - |

| Data for Compound 6 from a study on KDM4 inhibitors in cancer models. osti.gov Data for GSK Inhibitor 10 from a review on KDM4 inhibitors. nih.gov |

Further research has shown that pyridine-2-carboxylic acid derivatives can exhibit pronounced inhibition against KDM5B (IC₅₀ < 1.0 µM) and moderate inhibition against KDM4A (IC₅₀ < 40 µM). dovepress.com This demonstrates that the pyridine carboxylic acid scaffold can be tailored to achieve varying levels of potency and selectivity across different KDM subfamilies.

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and type 2 diabetes. nih.govnih.govmdpi.com Consequently, GSK-3 has become a significant target for drug discovery. nih.gov

Nitropyridine derivatives have been used as a foundational scaffold to synthesize potent GSK-3 inhibitors. In one notable example, a series of compounds were developed from a 2,6-dichloro-3-nitropyridine starting material. nih.gov The most active inhibitor in this series, featuring a 2,4-dichlorophenyl moiety, demonstrated high potency. nih.gov Other classes of pyridine-based analogues, such as imidazopyridines, have also been identified as powerful GSK-3β inhibitors, acting through competitive binding at the ATP domain of the enzyme. nih.gov

| Compound Class/Name | Target | GSK3 Inhibition IC₅₀ |

| Nitropyridine Derivative (Ar = 2,4-Cl₂-C₆H₃) | GSK3 | 8 nM |

| Imidazopyridine Analog 46 | GSK-3β | 3.0 nM |

| Imidazopyridine Analog 47 | GSK-3β | 1.4 nM |

| Data sourced from reviews and studies on GSK3 inhibitors. nih.govnih.gov |

These findings underscore the effectiveness of the pyridine and nitropyridine scaffolds in the design of highly potent and specific enzyme inhibitors for therapeutic applications.

Janus Kinase 2 (JAK2) Inhibition

Derivatives of nitropyridine have been identified as potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a critical role in cell signaling pathways essential for hematopoiesis and immune responses. rssing.com Dysregulation of JAK2 is associated with myeloproliferative neoplasms, making it a key target for therapeutic intervention. rssing.comresearchgate.net

In a notable synthetic approach, 2-chloro-5-methyl-3-nitropyridine was first oxidized to its corresponding carboxylic acid. the-eye.eu This intermediate was then coupled with various aromatic amines to generate a series of amide and sulfamide derivatives. rssing.comthe-eye.eu Biological evaluation of these compounds revealed that the most potent derivatives exhibited significant inhibitory activity against JAK2, with IC₅₀ values ranging from 8.5 to 12.2 µM. the-eye.euresearchgate.net

| Derivative Class | Target Enzyme | IC₅₀ Range (µM) |

|---|---|---|

| Amides and Sulfamides | Janus Kinase 2 (JAK2) | 8.5 - 12.2 |

Inhibition of Other Enzyme Targets

The structural motif of nitropyridine has been investigated for its inhibitory potential against a variety of other enzymes beyond JAK2. For instance, a study found that a compound containing a 5-nitropyridin-2-yl moiety demonstrated dual inhibitory activity against both chymotrypsin and urease. rssing.com Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, while chymotrypsin is a digestive enzyme of scientific interest. The derivative showed an IC₅₀ value of 8.67 ± 0.1 µM against chymotrypsin and 29.21 ± 0.98 µM against urease. rssing.com

While the broader class of carboxylic acids has been shown to inhibit enzymes like tyrosinase and myeloperoxidase, specific inhibitory data for derivatives of this compound against these and other enzymes such as acetylcholinesterase, cyclooxygenase-2, calpain, Bcr-Abl tyrosine kinase, and c-Met kinase are not extensively detailed in the reviewed literature.

| Enzyme | Inhibitor | IC₅₀ (µM) |

|---|---|---|

| Chymotrypsin | 5-nitropyridin-2-yl derivative | 8.67 ± 0.1 |

| Urease | 5-nitropyridin-2-yl derivative | 29.21 ± 0.98 |

Neuraminidase Inhibitory Activity of Related Compounds

Neuraminidase is a crucial enzyme for the replication of the influenza virus, making it a prime target for antiviral drugs. While direct studies on this compound derivatives as neuraminidase inhibitors are limited, the broader class of pyridine carboxylic acid derivatives has been explored in this context. Research into neuraminidase inhibitors like Oseltamivir has spurred the development of various heterocyclic compounds, including those based on pyridine structures, to combat influenza. researchgate.net The development of these related compounds underscores the potential of the pyridine carboxylic acid scaffold in designing new antiviral agents.

Antimicrobial and Antiviral Activities of this compound Derivatives

The pyridine nucleus is a "privileged structural motif" in drug design, and the addition of a nitro group can confer significant biological activity, including antimicrobial and antiviral properties. Nitroaromatic compounds are known to act as effective scaffolds in the synthesis of new bioactive molecules.

Antibacterial Efficacy Studies

Derivatives incorporating the nitropyridine structure have shown notable antibacterial effects. In one study, metal complexes containing a nitropyridine ligand demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. Another investigation reported on a pyridoxazinone derivative synthesized from a nitropyridine precursor that exhibited high antibacterial activity against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 7.8 μg/mL and against S. aureus with a MIC of 31.2 μg/mL. Furthermore, the related compound pyridine-2,6-dithiocarboxylic acid, produced by Pseudomonas spp., has been shown to possess antimicrobial properties, with nonpseudomonad bacteria being sensitive to its effects.

| Bacterial Strain | Derivative Type | MIC (μg/mL) |

|---|---|---|

| Enterococcus faecalis | N-hydroxy-pyridoxazinone | 7.8 |

| Staphylococcus aureus | N-hydroxy-pyridoxazinone | 31.2 |

Antifungal Properties

The antifungal potential of nitropyridine derivatives has also been a subject of investigation. A synthesized N-hydroxy-pyridoxazinone derivative demonstrated antifungal activity against several Candida species, including Candida albicans, Candida glabrata, and Candida tropicalis, all with a MIC value of 62.5 μg/mL. Additionally, metal complexes with nitropyridine-containing ligands were found to be active against C. albicans. While some studies on related indole carboxylic acid-pyridine derivatives found their antifungal activity to be weaker than existing drugs like itraconazole, the findings for nitropyridine-based compounds highlight their potential as a basis for new antifungal agents.

| Fungal Strain | Derivative Type | MIC (μg/mL) |

|---|---|---|

| Candida albicans | N-hydroxy-pyridoxazinone | 62.5 |

| Candida glabrata | N-hydroxy-pyridoxazinone | 62.5 |

| Candida tropicalis | N-hydroxy-pyridoxazinone | 62.5 |

Antiviral Applications (e.g., HIV-1 Integrase Inhibition)

In the realm of antiviral research, nitropyridines have been utilized as valuable precursors in the synthesis of compounds targeting viral enzymes. A significant area of focus has been the inhibition of HIV-1 integrase, an enzyme essential for the replication of the human immunodeficiency virus. Carboxylic acid derivatives have been the subject of Quantitative Structure-Activity Relationship (QSAR) studies to understand the structural features necessary for HIV-1 integrase inhibition.

Specifically, 2-hydroxy-3-pyridylacrylic acid derivatives, synthesized from substituted 2-methylpyridines, have been identified as novel HIV integrase inhibitors. Research in this area has shown that the nature and position of substituents on the pyridine ring are crucial for antiviral potency, providing a roadmap for the design of new and more effective HIV-1 integrase inhibitors.

Molecular Interaction Studies with Biological Targets

Derivatives of this compound leverage the unique chemical properties of the pyridine ring, the carboxylic acid group, and the nitro group to interact with various biological targets. The electron-deficient pyridine ring can participate in π-π stacking and hydrogen bonding, while the carboxylic acid group provides a key site for polarity and metal ion coordination dovepress.com. The nitro group significantly influences the electronic properties of the molecule, often enhancing its interaction with biological macromolecules nih.govresearchgate.net.

The structural motif of pyridine carboxylic acid is a versatile scaffold for designing enzyme inhibitors dovepress.com. The carboxylic acid group is particularly important as it can coordinate with metal ions that are often present as cofactors in enzyme active sites dovepress.com. This interaction is a key binding mechanism for many inhibitors.

The general binding mechanism for pyridine carboxylic acid derivatives involves a multi-point interaction within the enzyme's active site:

Ionic and Hydrogen Bonding: The carboxylate group can form strong ionic bonds or hydrogen bonds with positively charged or polar amino acid residues (e.g., Arginine, Lysine) or with a metal ion cofactor.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic Interactions: Substituents on the pyridine ring can fit into hydrophobic pockets within the active site, enhancing binding affinity and specificity dovepress.com.

The nitro group, being a strong electron-withdrawing group, can modulate the electronic density of the pyridine ring, influencing its stacking interactions. It can also form hydrogen bonds and participate in redox reactions, which is a mechanism of action for some nitro-aromatic compounds nih.gov. Derivatives of nitropyridine have been synthesized and evaluated as inhibitors for various enzymes, including urease and chymotrypsin mdpi.com. For instance, a 5-nitropyridin-2-yl derivative demonstrated dual inhibition of chymotrypsin and urease with IC50 values of 8.67 ± 0.1 μM and 29.21 ± 0.98 μM, respectively mdpi.com.

Table 1: Examples of Nitropyridine Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme | Reported Activity (IC50) | Key Structural Feature |

|---|---|---|---|

| 5-Aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-diones | Chymotrypsin | 8.67 ± 0.1 μM | 5-Nitropyridin-2-yl moiety |

| 5-Aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-diones | Urease | 29.21 ± 0.98 μM | 5-Nitropyridin-2-yl moiety |

Pyridine carboxylic acid derivatives have been explored as ligands for various biological receptors. The principles of binding are similar to those for enzymes, involving a combination of electrostatic, hydrophobic, and stacking interactions to achieve high affinity and selectivity.

For example, derivatives of pyridine-2-carboxylic acid have been patented as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4) and Receptor-interacting protein kinase 1 (RIPK1), which are key targets in inflammatory and neurodegenerative diseases dovepress.com. While specific data on this compound is limited, the fundamental scaffold is known to be effective. The addition of a nitro group would alter the molecule's polarity and electronic distribution, potentially fine-tuning its binding affinity and selectivity for specific receptor subtypes.

Another area of investigation for pyridine carboxylic acid derivatives is their role as inhibitors of transient receptor potential cation channel subfamily C member 6 (TRPC6), which is implicated in a range of conditions including pain and cardiac disease dovepress.com. The design of these inhibitors relies on the versatile pyridine carbonyl core to build molecules that can effectively block the ion channel dovepress.com.

The ability of pyridine-2-carboxylic acid and its derivatives to act as chelating agents for metal ions is a critical aspect of their biological activity. The nitrogen atom of the pyridine ring and an oxygen atom from the adjacent carboxylate group form a stable five-membered ring upon coordination with a metal ion.

This chelation can influence biological activity in several ways:

Enhanced Bioavailability: Complexation can alter the lipophilicity of a compound, potentially improving its transport across cell membranes.

Direct Mechanism of Action: Some metal complexes have inherent biological activity. For example, picolinic acid is a natural metabolite of tryptophan that plays a role in zinc transport and can inhibit zinc finger proteins, which are crucial for viral replication nih.gov.

Modified Redox Properties: The coordinated metal ion can have its redox potential altered by the ligand, which can be important for compounds whose activity depends on redox cycling.

The reduction of the nitro group is a key bioactivation step for many nitro-aromatic compounds, often occurring under hypoxic (low oxygen) conditions within cells nih.govresearchgate.net. This process can be influenced by the presence of coordinated metal ions. The formation of metal complexes with nitropyridine derivatives can thus modulate their activity, for example, by stabilizing certain oxidation states or by facilitating electron transfer reactions that are crucial to their therapeutic or diagnostic function.

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For derivatives of this compound, SAR studies focus on modifying the three key components: the pyridine ring, the carboxylic acid group, and the nitro group.

Key molecular design principles derived from SAR studies on related pyridine derivatives include:

Substitution on the Pyridine Ring: The position, number, and nature of substituents dramatically affect activity. For instance, in some series of antiproliferative pyridine derivatives, increasing the number of electron-donating methoxy (O-CH3) groups was found to increase activity (decrease the IC50 value) nih.gov. Halogen atoms (F, Cl, Br) can also be introduced to modulate lipophilicity and binding interactions.

Modification of the Carboxylic Acid Group: The carboxylic acid is often essential for binding to the primary biological target. However, it can be converted into an ester or an amide to create prodrugs with improved cell permeability. Once inside the cell, these prodrugs can be hydrolyzed back to the active carboxylic acid.

Position and Nature of the Nitro Group: The nitro group is a potent pharmacophore but also a potential toxicophore nih.govresearchgate.net. Its position on the pyridine ring is critical. The electron-withdrawing effect of the nitro group enhances the reactivity of the pyridine ring towards nucleophilic attack, a property utilized in the synthesis of more complex derivatives mdpi.com. SAR studies often explore replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfone) to optimize the balance between activity and potential toxicity.

Table 2: General SAR Principles for Pyridine Carboxylic Acid Derivatives

| Molecular Modification | General Effect on Biological Activity | Rationale |

|---|---|---|

| Addition of substituents (e.g., halogens, alkyl groups) to the pyridine ring | Modulates binding affinity and selectivity | Alters steric and electronic properties to optimize fit in target binding site |

| Conversion of carboxylic acid to ester/amide | Improves cell permeability (prodrug strategy) | Increases lipophilicity for better membrane transport |

| Variation of electron-withdrawing group (e.g., -NO2 vs. -CN) | Fine-tunes electronic properties and metabolic stability | Balances desired pharmacophore effect against potential toxicity or metabolic liabilities |

Development of Nitropyridine-Containing Radiolabeled Compounds for Biomedical Imaging (e.g., PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that uses radiolabeled compounds (radiotracers) to visualize and quantify physiological processes in the body wikipedia.orgradiopaedia.org. A PET radiotracer consists of a biologically active molecule tagged with a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) radiopaedia.orgnih.gov.

The development of radiolabeled compounds based on a nitropyridine scaffold is an area of interest, particularly for imaging tumor hypoxia. Hypoxia is a common feature of solid tumors and is associated with resistance to therapy. Nitro-heterocyclic compounds, such as nitroimidazoles, are known to be selectively reduced and trapped in hypoxic cells nih.gov. This property makes them excellent candidates for developing hypoxia-selective radiotracers.

The mechanism involves the enzymatic reduction of the nitro group, which occurs preferentially under low-oxygen conditions. If the compound is labeled with a positron-emitting isotope, its accumulation in hypoxic tissues can be detected by a PET scanner nih.gov.

While the development of radiotracers based specifically on this compound is not yet widely documented, the principles are well-established with related nitro-heterocyclic structures. For example, various nitroimidazole derivatives have been successfully radiolabeled with ¹⁸F (e.g., [¹⁸F]FMISO, [¹⁸F]FAZA) and are used clinically and pre-clinically to image tumor hypoxia nih.gov. The synthesis of a nitropyridine-based radiotracer would involve incorporating a radionuclide like ¹⁸F or ¹¹C onto the pyridine core or a substituent, creating a probe to potentially measure hypoxia or target a specific receptor or enzyme for which the nitropyridine scaffold has high affinity. The strong foundation of nitropyridines in creating bioactive molecules suggests their potential as precursors for novel PET imaging agents mdpi.com.

Table 3: Common Isotopes for PET Imaging and Their Properties

| Isotope | Half-Life (minutes) | Common Application |

|---|---|---|

| Fluorine-18 (18F) | 109.7 | General oncology (FDG), hypoxia imaging, neuroreceptor imaging |

| Carbon-11 (11C) | 20.4 | Neuroreceptor imaging, metabolic studies |

| Nitrogen-13 (13N) | 9.97 | Myocardial perfusion imaging |

| Oxygen-15 (15O) | 2.04 | Blood flow measurement |

| Gallium-68 (68Ga) | 67.7 | Neuroendocrine tumors, prostate cancer imaging |

Comparative Structure Reactivity and Structure Activity Relationship Studies of 6 Nitropyridine 2 Carboxylic Acid Isomers and Analogues

Comparative Analysis with Positional Isomers (e.g., 3-Nitropyridine-2-carboxylic acid, 4-Nitropyridine-2-carboxylic acid)

The position of the nitro group on the pyridine-2-carboxylic acid scaffold significantly alters the molecule's electronic properties, acidity, and reactivity. The pyridine (B92270) nitrogen itself is electron-withdrawing, and adding a nitro group, one of the strongest electron-withdrawing groups, further deactivates the ring towards electrophilic substitution and activates it for nucleophilic attack. uoanbar.edu.iqwikipedia.org

Reactivity:

The primary differences among the isomers—3-nitropyridine-2-carboxylic acid, the hypothetical 4-nitropyridine-2-carboxylic acid (more commonly found as 2-nitro-4-pyridinecarboxylic acid), and 6-nitropyridine-2-carboxylic acid—stem from the interplay between the inductive and resonance effects of the nitro group relative to the carboxylic acid and the ring nitrogen.

Acidity: The electron-withdrawing nitro group increases the acidity of the carboxylic acid by stabilizing the carboxylate anion. The magnitude of this effect depends on its position. For this compound, the nitro group is para to the ring nitrogen and ortho to the carboxylic acid, exerting a strong electron-withdrawing effect that enhances the acidity of the carboxyl proton. In 3-nitropyridine-2-carboxylic acid, the nitro group is meta to the ring nitrogen, and its influence on the C2-carboxylic acid is also significant.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient and susceptible to nucleophilic attack, particularly when bearing strongly electron-withdrawing substituents like a nitro group. uoanbar.edu.iq The positions activated for nucleophilic attack are typically ortho and para to the nitro group. In 2-chloro-3-nitropyridine, the chlorine at C2 is readily displaced by nucleophiles. nih.gov Similarly, for nitropyridine carboxylic acids, the nitro group can activate other positions on the ring for substitution reactions.

Catalytic Activity: In the context of the parent pyridine carboxylic acids, isomers can show similar catalytic efficiencies. For instance, in a multi-component reaction to synthesize pyrazolo[3,4-b]quinolinones, pyridine-2-carboxylic acid, pyridine-3-carboxylic acid (nicotinic acid), and pyridine-4-carboxylic acid (isonicotinic acid) all demonstrated comparable catalytic activity. nih.govrsc.org However, the introduction of a nitro group dramatically changes the electronic landscape. Studies on the reactivity of pyridine carboxylic acids with diazodiphenylmethane (B31153) showed that the rate constants were significantly different for picolinic (pyridine-2-carboxylic), nicotinic (pyridine-3-carboxylic), and isonicotinic (pyridine-4-carboxylic) acids, reflecting their different electronic structures and intramolecular interactions. researchgate.net The N-oxides of these acids also exhibit distinct reactivities. researchgate.net

| Feature | 3-Nitropyridine-2-carboxylic acid | 4-Nitropyridine-2-carboxylic acid* | This compound |

| Nitro Group Position | C3 (meta to N) | C4 (para to N) | C6 (ortho to N) |

| CAS Number | 59290-85-6 nih.gov | 33225-74-0 nih.gov | 26893-68-5 sigmaaldrich.com |

| Molecular Formula | C₆H₄N₂O₄ nih.gov | C₆H₄N₂O₄ nih.gov | C₆H₄N₂O₄ sigmaaldrich.com |

| Reactivity Impact | The nitro group at the 3-position strongly deactivates the ring. This position is generally favored for electrophilic attack on a standard pyridine ring. quora.com | The nitro group at the 4-position strongly withdraws electron density, making the ring highly susceptible to nucleophilic attack at positions 2 and 6. | The nitro group is ortho to the carboxylic acid and para to the ring nitrogen, creating a highly electron-deficient system. This enhances the acidity of the carboxylic acid and activates the ring for nucleophilic substitution. |

| Known Reactions | Can be synthesized and used as a precursor for other heterocyclic compounds. nih.gov | Used as a precursor in chemical synthesis. nih.gov | Used in synthesis, with a melting point of 169-172 °C. sigmaaldrich.com |

*Note: Data corresponds to 2-Nitro-4-pyridinecarboxylic acid, the more common isomer.

Influence of Different Substituents on the Pyridine Ring (e.g., halogen, hydroxyl, amino, alkyl)